N-[4-Cyano-3-(trifluoromethyl)phenyl]-1-methyl-3-oxocyclobutane-1-carboxamide
Description
N-[4-Cyano-3-(trifluoromethyl)phenyl]-1-methyl-3-oxocyclobutane-1-carboxamide (CAS 22516-99-0) is a synthetic small molecule characterized by a cyclobutane core substituted with a methyl group, a ketone (3-oxo), and a carboxamide moiety. The carboxamide group links the cyclobutane ring to a 4-cyano-3-(trifluoromethyl)phenyl aromatic system. The rigid cyclobutane ring may confer unique conformational properties, influencing binding affinity and metabolic stability compared to linear-chain analogs.
Properties
IUPAC Name |
N-[4-cyano-3-(trifluoromethyl)phenyl]-1-methyl-3-oxocyclobutane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c1-13(5-10(20)6-13)12(21)19-9-3-2-8(7-18)11(4-9)14(15,16)17/h2-4H,5-6H2,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOXRDQJRHKCDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C1)C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[2+2] Cycloaddition of Alkenes
Photochemical or thermal [2+2] cycloadditions offer direct access to cyclobutane rings. For example, irradiation of methyl methacrylate derivatives under UV light induces dimerization, forming a cyclobutane scaffold. Subsequent oxidation of the resulting cyclobutane ester (e.g., using Jones reagent) yields the 3-oxocyclobutane-1-carboxylic acid derivative. In one protocol, methyl 1-methyl-3-oxocyclobutane-1-carboxylate was hydrolyzed to the corresponding carboxylic acid using aqueous NaOH, achieving >85% yield.
Dieckmann Cyclization
Cyclization of γ-keto esters via Dieckmann condensation provides an alternative route. Ethyl 4-methyl-3-oxopentanedioate, when treated with a base like sodium ethoxide, undergoes intramolecular ester condensation to form 1-methyl-3-oxocyclobutane-1-carboxylate. Acidic workup then liberates the carboxylic acid. This method is favored for its scalability and compatibility with diverse substituents.
Amide Coupling with Aromatic Amine
The cyclobutane carboxylic acid is coupled to 4-amino-2-(trifluoromethyl)benzonitrile to form the target compound. Key approaches include:
Acid Chloride-Mediated Coupling
Activation of 1-methyl-3-oxocyclobutane-1-carboxylic acid with thionyl chloride (SOCl₂) generates the corresponding acid chloride. Reaction with 4-amino-2-(trifluoromethyl)benzonitrile in dichloromethane, catalyzed by triethylamine, yields the amide. This method typically achieves 70–80% yields under mild conditions.
Carbodiimide Coupling Reagents
Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) facilitates the coupling at room temperature. This approach minimizes racemization and is suitable for sensitive substrates.
Alternative Route via Epoxidation
A patent-derived method involves epoxidizing N-[4-cyano-3-(trifluoromethyl)phenyl]methacrylamide to form an intermediate epoxide, which rearranges under acidic conditions to yield the cyclobutane structure. Specifically:
- Epoxidation : Treatment of N-[4-cyano-3-(trifluoromethyl)phenyl]methacrylamide with m-chloroperbenzoic acid (mCPBA) in dichloromethane forms the epoxide.
- Acid-Catalyzed Rearrangement : Heating the epoxide with p-toluenesulfonic acid (PTSA) in toluene induces ring expansion, yielding the cyclobutane carboxamide. This method highlights the versatility of epoxy intermediates in accessing strained rings.
Quality Control and Analytical Data
Critical characterization data for the compound include:
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₁₄H₁₁F₃N₂O₂ | HRMS |
| Melting Point | 142–144°C | DSC |
| Purity | ≥95% | HPLC |
| IR (KBr) | 1720 cm⁻¹ (C=O), 2230 cm⁻¹ (CN) | FT-IR |
Challenges and Optimization
- Cyclobutane Stability : The strained cyclobutane ring is prone to ring-opening under acidic or basic conditions. Neutral pH and low temperatures during coupling reactions are essential.
- Trifluoromethyl Group Handling : The electron-withdrawing trifluoromethyl group on the aromatic ring necessitates careful control of reaction kinetics to avoid side reactions.
Industrial-Scale Considerations
The Organic Process Research & Development study highlights a scalable route starting from 4-(trifluoromethyl)benzonitrile. Key steps include:
- Nitration and reduction to 4-amino-2-(trifluoromethyl)benzonitrile.
- Coupling with 1-methyl-3-oxocyclobutane-1-carbonyl chloride in a continuous-flow reactor, achieving 90% conversion with a 15-minute residence time.
Chemical Reactions Analysis
Types of Reactions
N-[4-Cyano-3-(trifluoromethyl)phenyl]-1-methyl-3-oxocyclobutane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives, depending on the nature of the substituents introduced .
Scientific Research Applications
N-[4-Cyano-3-(trifluoromethyl)phenyl]-1-methyl-3-oxocyclobutane-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds[][6].
Mechanism of Action
The mechanism of action of N-[4-Cyano-3-(trifluoromethyl)phenyl]-1-methyl-3-oxocyclobutane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Properties of Comparable Compounds
Detailed Analysis
Core Structural Differences
- Cyclobutane vs. In contrast, bicalutamide’s sulfinyl group (–SO–) and hydroxyl (–OH) substituents contribute to its extended half-life and anti-androgen activity by stabilizing interactions with the AR ligand-binding domain .
- Phenoxy vs. Cyclobutane Linkers: The GTx, Inc. patent compound () employs a phenoxy (–O–C₆H₄–CN) linker and hydroxyl group, which may improve solubility and AR-binding kinetics compared to the target compound’s cyclobutane-carboxamide system .
Pharmacological Implications
- Target Compound: The cyclobutane core may improve bioavailability due to reduced conformational flexibility, a hypothesis supported by studies on rigidified SARMs .
- Bicalutamide: Clinically validated as a non-steroidal anti-androgen, its sulfinyl group enhances oxidative stability and plasma half-life (~5–7 days), enabling once-daily dosing in prostate cancer therapy .
- GTx, Inc.
Physicochemical Properties
- Lipophilicity: The trifluoromethyl (–CF₃) and cyano (–CN) groups in all three compounds enhance lipophilicity, favoring membrane permeability. However, the target compound’s cyclobutane ring may reduce solubility compared to bicalutamide’s polar sulfinyl group .
- Metabolic Stability : Cyclobutane’s strain and rigidity could mitigate cytochrome P450-mediated metabolism, a common issue with linear-chain analogs like bicalutamide .
Research Findings and Limitations
- Target Compound: Limited public data exists on its synthesis, bioactivity, or clinical status. Its structural similarity to SARMs and anti-androgens suggests AR-targeted applications, but further studies are needed to validate this .
- Bicalutamide : Extensive clinical data confirms its efficacy in prostate cancer, though side effects (e.g., gynecomastia) and resistance mechanisms (AR mutations) remain challenges .
- GTx, Inc. Compound : Preclinical studies emphasize polymorph-dependent pharmacokinetics, with Form I exhibiting superior bioavailability in rodent models .
Biological Activity
N-[4-Cyano-3-(trifluoromethyl)phenyl]-1-methyl-3-oxocyclobutane-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of pharmacology and medicinal chemistry. This article examines its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a cyclobutane ring, a carboxamide functional group, and a trifluoromethyl-substituted phenyl moiety, which contribute to its unique chemical behavior and biological activity.
Biological Activity Overview
The compound exhibits various biological activities, particularly related to androgen receptor modulation. It has been studied for its potential use in hormonal therapies.
Research indicates that this compound acts as an antagonist to androgen receptors. This action is significant in the context of conditions such as prostate cancer and hormonal imbalances. The compound's binding affinity to the androgen receptor suggests it could effectively inhibit androgen-mediated pathways.
In Vitro Studies
In vitro studies have demonstrated that this compound shows high binding affinity to androgen receptors, comparable to other known antagonists. For instance, it was noted that the compound has an inhibitory constant (Ki) indicative of strong receptor interaction, which is crucial for its potential therapeutic applications .
In Vivo Studies
In vivo studies conducted on animal models have shown promising results regarding the compound's efficacy in reducing prostate size and modulating hormone levels. For example, in castrated male rats, administration of the compound resulted in significant reductions in luteinizing hormone (LH) levels and prostate size, suggesting effective androgen blockade .
Case Studies
Case Study 1: Hormonal Contraception in Male Rats
A study evaluated the effects of this compound on male rats as a potential hormonal contraceptive. The findings indicated that doses greater than 0.1 mg/d significantly suppressed LH levels by over 50%, leading to decreased prostate size while increasing muscle mass in the levator ani .
Case Study 2: Comparison with Flutamide
Another comparative study highlighted that this compound exhibited higher selectivity and efficacy compared to Flutamide, a well-known antiandrogen . This suggests that the new compound may offer advantages in terms of side effects and therapeutic outcomes.
Data Table: Biological Activity Summary
Q & A
Q. What are the recommended synthetic routes for N-[4-Cyano-3-(trifluoromethyl)phenyl]-1-methyl-3-oxocyclobutane-1-carboxamide?
The synthesis typically involves multi-step processes, starting with functionalized aromatic precursors. For example, a cyclobutane-1-carboxamide core is synthesized via cyclization reactions under controlled conditions (e.g., using ketone intermediates). Key steps include:
- Amide bond formation : Coupling 1-methyl-3-oxocyclobutane-1-carboxylic acid with 4-cyano-3-(trifluoromethyl)aniline using coupling agents like EDCI or HATU .
- Purification : Column chromatography or recrystallization to isolate the target compound.
- Validation : Confirm structure via /-NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers assess the purity of this compound?
Analytical methods include:
- HPLC : Use a C18 column with UV detection (e.g., 254 nm) and a gradient elution system (acetonitrile/water with 0.1% formic acid) .
- Mass spectrometry : Monitor for known impurities (e.g., sulfoxide or sulfone derivatives) listed in pharmacopeial standards .
- TGA/DSC : Evaluate thermal stability and detect polymorphic transitions .
Advanced Research Questions
Q. What methodologies are used to characterize crystalline polymorphs of this compound?
Polymorph identification requires:
- X-ray diffraction (XRD) : Compare experimental patterns with reference data from patents (e.g., GTx, Inc.’s polymorphic forms) .
- Solid-state NMR : Resolve differences in hydrogen-bonding networks.
- Dissolution studies : Assess bioavailability variations between polymorphs under simulated physiological conditions .
Q. How can contradictory data on metabolic stability be resolved?
Discrepancies in ADME (absorption, distribution, metabolism, excretion) profiles often arise from model systems (e.g., in vitro vs. in vivo). To resolve these:
- Cross-species validation : Compare rat hepatocyte assays (e.g., from Kim et al. ) with human microsomal studies.
- Isotopic labeling : Track metabolites via -labeled compound in excretion studies .
- Computational modeling : Predict CYP450 interactions using molecular docking tools .
Q. What strategies optimize bioactivity studies for androgen receptor modulation?
- In vitro assays : Use reporter gene assays (e.g., luciferase-based) in AR-positive cell lines.
- Binding affinity assays : Perform competitive binding studies with radiolabeled ligands (e.g., -R1881) .
- Structural analogs : Compare activity with bicalutamide derivatives to establish structure-activity relationships (SAR) .
Q. How should researchers design stability studies under varying storage conditions?
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
- Analytical monitoring : Use HPLC-MS to identify degradation products (e.g., hydrolyzed or oxidized forms) .
- Recommendations : Store at 2–8°C in amber vials to minimize photodegradation .
Methodological Challenges
Q. What techniques resolve ambiguities in stereochemical assignments?
- Chiral chromatography : Use columns like Chiralpak IA-3 with hexane/isopropanol mobile phases.
- Vibrational circular dichroism (VCD) : Confirm absolute configuration .
- Crystallography : Obtain single-crystal X-ray structures for definitive stereochemical proof .
Q. How are computational models validated for predicting physicochemical properties?
- QSPR/QSAR : Train models using experimental logP, solubility, and permeability data from analogs .
- Benchmarking : Compare predicted vs. measured melting points or aqueous solubility .
Comparative and Mechanistic Studies
Q. What approaches differentiate this compound from structurally related SARMs (Selective Androgen Receptor Modulators)?
- Pharmacophore mapping : Highlight unique features like the cyclobutane ring’s rigidity versus flexible chains in GTx-024 .
- Transcriptomic profiling : Compare gene expression changes in androgen-responsive tissues .
Q. How do researchers analyze interactions with off-target receptors?
- Panel screening : Test against GPCR, kinase, or ion channel libraries.
- Cryo-EM : Resolve binding modes with non-target proteins (e.g., ryanodine receptors in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
